(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxybenzaldehyde in the presence of a base to form the corresponding enone. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolo-triazole core. The final step involves the cyclization of the intermediate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, (5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the context of its use, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with a simpler structure.
Acetylacetone: Another common intermediate with keto-enol tautomerism.
Diketene: Used in the synthesis of various organic compounds.
Uniqueness
What sets (5Z)-2-(3,4-dimethoxyphenyl)-5-[(2E)-3-(2-methoxyphenyl)prop-2-enylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its complex structure, which allows for a wide range of chemical modifications and applications. Its thiazolo-triazole core is particularly interesting for its potential bioactivity and versatility in synthetic chemistry.
Properties
Molecular Formula |
C22H19N3O4S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
(5Z)-2-(3,4-dimethoxyphenyl)-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C22H19N3O4S/c1-27-16-9-5-4-7-14(16)8-6-10-19-21(26)25-22(30-19)23-20(24-25)15-11-12-17(28-2)18(13-15)29-3/h4-13H,1-3H3/b8-6+,19-10- |
InChI Key |
TXUNEOAPGSWZIV-YZFGBBDKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C=C/C4=CC=CC=C4OC)/SC3=N2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC=CC4=CC=CC=C4OC)SC3=N2)OC |
Origin of Product |
United States |
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